molecular formula C9H11BrClN3 B6277680 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride CAS No. 2763750-03-2

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B6277680
CAS No.: 2763750-03-2
M. Wt: 276.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-1H-indazole and 2-bromoethylamine hydrobromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 5-bromo-1H-indazole is reacted with 2-bromoethylamine hydrobromide under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Common reagents include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.

    Biological Research: The compound is studied for its effects on various biological pathways and targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. Generally, indazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    2-phenyl-1H-indazole: Studied for its anticancer activity.

    5-nitro-1H-indazole: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763750-03-2

Molecular Formula

C9H11BrClN3

Molecular Weight

276.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.